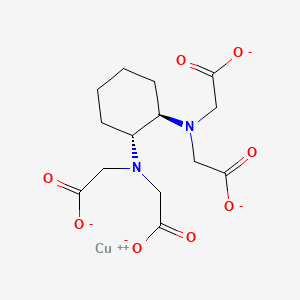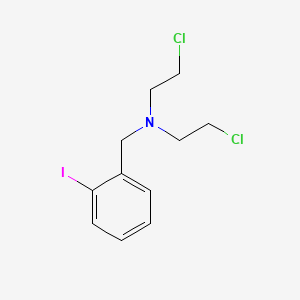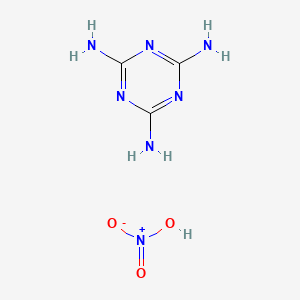
1,3,5-Triazine-2,4,6-triamine mononitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triazine-2,4,6-triamine nitrate, commonly known as melamine nitrate, is an organic compound that belongs to the triazine family. It is a white crystalline solid that is highly soluble in water. This compound is widely used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,5-Triazine-2,4,6-triamine nitrate can be synthesized through the reaction of melamine with nitric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
C3H6N6+HNO3→C3H6N6⋅HNO3
Industrial Production Methods
In industrial settings, the production of 1,3,5-triazine-2,4,6-triamine nitrate involves the use of large-scale reactors where melamine and nitric acid are combined under specific temperature and pressure conditions. The reaction mixture is then purified to obtain the final product. This process ensures high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Triazine-2,4,6-triamine nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitrogen oxides.
Reduction: It can be reduced to form melamine and other nitrogen-containing compounds.
Substitution: The nitrate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation: Nitrogen oxides and other oxidized nitrogen compounds.
Reduction: Melamine and other reduced nitrogen compounds.
Substitution: Various substituted triazine derivatives.
Aplicaciones Científicas De Investigación
1,3,5-Triazine-2,4,6-triamine nitrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other triazine derivatives.
Biology: Employed in the study of nitrogen metabolism and as a model compound for studying nitrogen-containing heterocycles.
Medicine: Investigated for its potential use in drug development and as a component in pharmaceutical formulations.
Industry: Utilized in the production of resins, adhesives, and flame retardants.
Mecanismo De Acción
The mechanism of action of 1,3,5-triazine-2,4,6-triamine nitrate involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds with nucleophilic sites on proteins and nucleic acids, leading to changes in their structure and function. This interaction can affect various biochemical pathways, including those involved in nitrogen metabolism and cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): A closely related compound with similar chemical properties but without the nitrate group.
Cyanuric Acid: Another triazine derivative with three hydroxyl groups instead of amino groups.
Cyanuric Chloride: A triazine compound with three chlorine atoms, used as a precursor for herbicides and other chemicals.
Uniqueness
1,3,5-Triazine-2,4,6-triamine nitrate is unique due to the presence of the nitrate group, which imparts distinct chemical reactivity and properties. This makes it suitable for specific applications where other triazine derivatives may not be as effective.
Propiedades
Número CAS |
94087-41-9 |
|---|---|
Fórmula molecular |
C3H7N7O3 |
Peso molecular |
189.13 g/mol |
Nombre IUPAC |
nitric acid;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C3H6N6.HNO3/c4-1-7-2(5)9-3(6)8-1;2-1(3)4/h(H6,4,5,6,7,8,9);(H,2,3,4) |
Clave InChI |
CSGNMMLYYZTWBB-UHFFFAOYSA-N |
SMILES canónico |
C1(=NC(=NC(=N1)N)N)N.[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



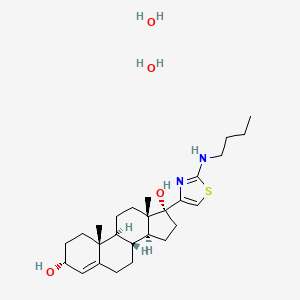
![3-[3-(3-aminophenyl)-5-tert-butylphenyl]aniline](/img/structure/B13738097.png)
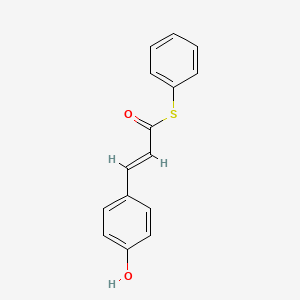
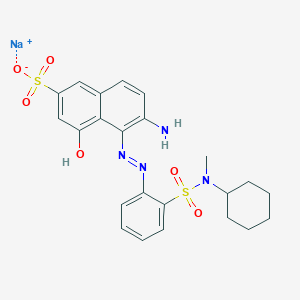
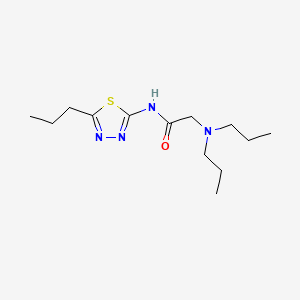
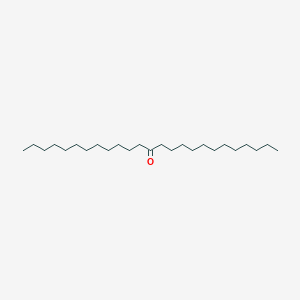
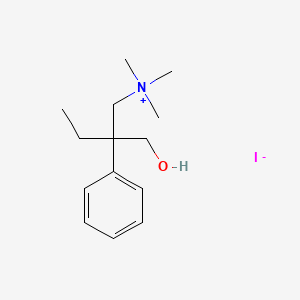

![6-hydroxy-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione](/img/structure/B13738136.png)
![5,11-Dibromo-25,27-dipropoxycalix[4]arene](/img/structure/B13738143.png)

